molecular formula C16H13ClN2 B2877535 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole CAS No. 1260805-19-3

1-(Chloromethyl)-4-(4-phenylphenyl)imidazole

Cat. No.: B2877535
CAS No.: 1260805-19-3
M. Wt: 268.74
InChI Key: SSPUKNZDBPCYBB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound features a chloromethyl group and a biphenyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole can be synthesized through several methods. One common approach involves the reaction of 4-(4-phenylphenyl)imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of the hydrogen atom on the imidazole ring with the chloromethyl group.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid), and acidic or basic conditions.

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), and inert atmosphere (nitrogen or argon).

Major Products Formed:

  • Substituted imidazole derivatives with various functional groups.
  • Oxidized imidazole derivatives with hydroxyl or carbonyl groups.
  • Reduced imidazole derivatives with methyl groups.

Scientific Research Applications

1-(Chloromethyl)-4-(4-phenylphenyl)imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-phenylimidazole: Lacks the biphenyl group, resulting in different chemical and biological properties.

    4-(4-phenylphenyl)imidazole:

    1-(Bromomethyl)-4-(4-phenylphenyl)imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.

Uniqueness: 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is unique due to the presence of both the chloromethyl and biphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(chloromethyl)-4-(4-phenylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c17-11-19-10-16(18-12-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPUKNZDBPCYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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